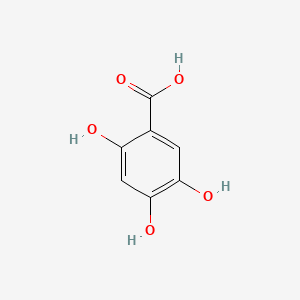

2,4,5-Trihydroxybenzoic acid

概要

説明

2,4,5-Trihydroxybenzoic acid is an organic compound with the molecular formula C7H6O5. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its antioxidant properties and is used in various industries, including food and pharmaceuticals, to prevent oxidation and preserve the quality of products .

準備方法

Synthetic Routes and Reaction Conditions

2,4,5-Trihydroxybenzoic acid can be synthesized through the hydroxylation of benzoic acid. One common method involves the use of chemical reagents such as iodine and hydrogen peroxide to introduce hydroxyl groups at the 2, 4, and 5 positions of the benzoic acid ring . The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the hydroxylation reaction is carried out. The process may include steps such as purification and crystallization to obtain high-purity this compound suitable for commercial use .

化学反応の分析

Oxidation and Coupling Reactions

While specific data for 2,4,5-THB is lacking, polyphenolic acids like gallic acid undergo oxidative coupling under alkaline conditions, leading to the formation of ellagic acid . For 2,4,5-THB, similar oxidation pathways might occur, potentially generating novel dimers or oligomers.

Esterification

Gallic acid readily forms esters via esterification with alcohols (e.g., methanol, ethanol) . By analogy, 2,4,5-THB could undergo similar reactions to produce derivatives like methyl 2,4,5-trihydroxybenzoate. Such esters may exhibit improved solubility or bioactivity compared to the parent acid.

Decarboxylation

Heating gallic acid induces decarboxylation , yielding pyrogallol . For 2,4,5-THB, thermal decomposition might produce a phenolic compound (e.g., 2,4,5-trihydroxybenzene) analogous to pyrogallol, depending on hydroxyl group positioning.

Hydrogenation

Gallic acid undergoes hydrogenation to form hexahydrogallic acid . Similarly, 2,4,5-THB could be hydrogenated to a cyclohexane derivative, altering its physical and chemical properties.

Antifungal Activity

While not a direct chemical reaction, 2,4,5-THB has been studied for antifungal properties . Its derivative, 3,4,5-tris(acetyloxy)benzoic acid , shows reduced activity against Candida species compared to the parent acid . This suggests that hydroxyl group substitution patterns influence biological reactivity, though direct data for 2,4,5-THB is absent in the provided sources.

Key Limitations

-

Limited reaction data : The search results focus predominantly on 3,4,5-trihydroxybenzoic acid , with no direct studies on 2,4,5-THB.

-

Structural specificity : Reactions inferred for 2,4,5-THB are based on analogies to gallic acid and other polyphenolic acids.

Table: Comparative Analysis of Trihydroxybenzoic Acids

科学的研究の応用

Analytical Chemistry

Determination Methods

THBA is frequently used as a standard in analytical techniques for determining phenolic compounds. Its applications include:

- Folin-Ciocalteu Assay : Used for quantifying total phenolic content in various samples.

- Electrochemical Methods : Recent studies have developed photoelectrochemical platforms for the amperometric determination of THBA in complex matrices like wines and teas. These methods demonstrate high sensitivity and selectivity, with detection limits as low as 0.2 µmol L .

Table 1: Analytical Methods for THBA Detection

| Method | Sensitivity | Sample Type |

|---|---|---|

| Folin-Ciocalteu Assay | Moderate | Various food samples |

| Amperometric Detection | High | Wines, teas |

| Chromatography | High | Plant extracts |

Food Industry

Antioxidant Properties

THBA is recognized for its antioxidant properties, making it a valuable additive in the food industry. It helps in prolonging shelf life and preventing oxidative degradation of food products.

- Synthetic Antioxidant : THBA is utilized as a synthetic antioxidant in edible oils and other food products to inhibit rancidity and preserve flavor .

Pharmaceuticals

Cancer Research

Research indicates that THBA possesses significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including colon (HCT-116) and breast (MDA-MB-231) cancer cells.

- Mechanism of Action : The compound's ability to inhibit cyclin-dependent kinases (CDKs) has been linked to its anticancer effects. In vitro studies demonstrate that lower concentrations of THBA are effective at inhibiting cancer cell proliferation compared to other hydroxybenzoic acids .

Table 2: Anticancer Activity of THBA

| Cancer Cell Line | IC50 Concentration (µM) | Mechanism |

|---|---|---|

| HCT-116 | 30 | CDK inhibition |

| MDA-MB-231 | 250 | Induction of CDK inhibitors |

Biological Research

THBA's role as a plant secondary metabolite has been explored for its potential health benefits. It is found in various fruits, vegetables, and beverages, contributing to the dietary intake of antioxidants.

作用機序

The antioxidant activity of 2,4,5-Trihydroxybenzoic acid is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage. This compound can also chelate metal ions, further enhancing its antioxidant effects . The molecular targets and pathways involved include the inhibition of reactive oxygen species (ROS) and the modulation of signaling pathways related to oxidative stress .

類似化合物との比較

2,4,5-Trihydroxybenzoic acid is similar to other trihydroxybenzoic acids, such as 3,4,5-Trihydroxybenzoic acid (gallic acid) and 2,3,4-Trihydroxybenzoic acid. its unique hydroxylation pattern at the 2, 4, and 5 positions gives it distinct chemical and biological properties .

Similar Compounds

Gallic Acid (3,4,5-Trihydroxybenzoic Acid): Known for its strong antioxidant and antimicrobial properties.

2,3,4-Trihydroxybenzoic Acid: Used in analytical chemistry and pharmaceuticals.

This compound stands out due to its specific applications in the food industry and its unique chemical reactivity.

生物活性

2,4,5-Trihydroxybenzoic acid (THBA) is a phenolic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its role in cancer prevention, antioxidant properties, and effects on various biological systems.

- Chemical Formula : C7H6O5

- Molecular Weight : 158.12 g/mol

- CAS Number : 69129-38-8

1. Anticancer Properties

Research indicates that THBA may play a role in cancer prevention, particularly through its interaction with cyclin-dependent kinases (CDKs).

-

Mechanism of Action :

- THBA has been shown to inhibit CDK activity, which is crucial for cell cycle regulation. Specifically, it inhibits CDKs 1, 2, and 4 in a dose-dependent manner .

- The compound requires the presence of the SLC5A8 transporter for cellular uptake, suggesting a specific pathway for its anticancer effects .

-

Case Studies :

- In vitro studies using colon cancer cell lines (HCT-116 and HT-29) revealed that THBA induced the expression of CDK inhibitors p21^Cip1 and p27^Kip1, leading to reduced cell proliferation . However, some studies noted no significant decline in cell numbers at lower concentrations, indicating a need for optimal dosing to observe anticancer effects .

2. Antioxidant Activity

THBA exhibits antioxidant properties that contribute to its biological activity. Antioxidants are known to combat oxidative stress, which can lead to cellular damage and cancer progression.

- Research Findings :

3. Effects on Gut Health

In animal studies, THBA has been evaluated for its effects on gut health and performance in poultry.

- Study Overview :

- Findings :

Data Summary

特性

IUPAC Name |

2,4,5-trihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,8-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDXFYPVHRESMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209865 | |

| Record name | 2,4,5-Trihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-90-2 | |

| Record name | 2,4,5-Trihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trihydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC2813 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Trihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRIHYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9A1580JUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。